Bienvenue dans la boutique en ligne BenchChem!

Fosfenopril

Pharmacokinetics Renal Impairment Drug Safety

Fosfenopril (fosinoprilat, CAS 95399-71-6) is the active phosphinic acid metabolite of fosinopril, distinguished by balanced dual renal/hepatic elimination—eliminating dose adjustment in renal impairment studies. Unlike sulfhydryl or carboxyl ACE inhibitors, its phosphinic acid zinc-binding group uniquely inhibits TLR4/NF-κB inflammatory pathways and penetrates the blood-brain barrier for central ACE research. This compound is the definitive choice for protocols requiring stable pharmacokinetics in compromised renal models or dual-action anti-inflammatory ACE inhibition. Available in high purity for research use.

Molecular Formula C23H34NO5P
Molecular Weight 435.5 g/mol
CAS No. 95399-71-6
Cat. No. B1673573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfenopril
CAS95399-71-6
Synonymsfosfenopril
fosinoprilat
fosinoprilic acid
SQ 27519
SQ-27,519
SQ-27519
Molecular FormulaC23H34NO5P
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O
InChIInChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1
InChIKeyWOIWWYDXDVSWAZ-RTWAWAEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fosfenopril (Fosinoprilat) Procurement Guide: ACE Inhibitor Active Metabolite with Dual Elimination and Phosphinic Acid Structure


Fosfenopril (CAS 95399-71-6), also known as fosinoprilat, is the active phosphinic acid metabolite of the prodrug fosinopril and functions as a potent angiotensin-converting enzyme (ACE) inhibitor [1]. It is distinguished within the ACE inhibitor class by its unique phosphinic acid zinc-binding moiety, which replaces the sulfhydryl or carboxyl groups found in most other ACE inhibitors [2]. Clinically, fosinopril is approved for the treatment of hypertension and chronic heart failure, with the active metabolite fosinoprilat mediating the therapeutic effect [1].

Why Fosfenopril-Based Therapies Cannot Be Substituted with Generic ACE Inhibitors: Evidence of Pharmacokinetic and Structural Distinction


While all ACE inhibitors share a common mechanism of angiotensin II suppression, fosfenopril-derived therapy is differentiated by two verifiable properties that preclude simple substitution: (1) the active metabolite fosinoprilat undergoes balanced dual elimination via both renal and hepatic routes, unlike captopril, enalaprilat, or lisinopril which are predominantly renally cleared [1]; and (2) its phosphinic acid zinc-binding group confers distinct tissue distribution and off-target signaling effects, including inhibition of TLR4/NF-κB inflammatory pathways not reported for carboxyl- or sulfhydryl-containing ACE inhibitors [2].

Quantitative Differentiation of Fosfenopril from Competing ACE Inhibitors: Head-to-Head and Cross-Study Evidence


Dual Elimination Pathway: Renal and Hepatic Clearance of Fosinoprilat vs. Predominantly Renal Clearance of Captopril and Lisinopril

Fosinoprilat, the active metabolite of fosinopril, is eliminated via both renal and hepatic routes, with approximately equal amounts recovered from urine and feces in healthy volunteers [1]. In patients with renal impairment, decreases in renal clearance are compensated by increases in hepatic clearance, maintaining total body clearance [1]. In contrast, captopril and lisinopril are eliminated almost exclusively by the kidneys, requiring dose adjustment in renal impairment [2].

Pharmacokinetics Renal Impairment Drug Safety

ACE Inhibitory Potency: Fosinopril IC50 and Ki Values Compared to Captopril and Zofenopril

Fosinopril (the prodrug) inhibits rabbit lung ACE with an IC50 of 0.18 μM and displays non-competitive inhibition with a Ki of 1.675 μM . In comparative in vitro studies, fosinopril and zofenopril exhibited the greatest inhibitory potency against renal peptide transporter (IC50 values of 55 μM and 81 μM, respectively), while other ACE inhibitors showed low-affinity interactions [1]. Additionally, fosinopril's in vivo ACE inhibition is approximately 3-fold greater than captopril and equivalent to enalapril [2].

Enzyme Inhibition ACE Assay Potency

Tissue-Selective ACE Inhibition: Fosinopril Delayed but Long-Lasting Brain ACE Inhibition vs. Ramipril and Enalapril

In spontaneously hypertensive rats (SHR) administered equivalent normalized oral doses, fosinopril exhibited delayed but long-lasting inhibitory actions on brain ACE, whereas ramipril and enalapril had no effect on brain ACE [1]. In the kidney, both ramipril and fosinopril showed weak ACE inhibition, potentially beneficial for preserving renal function [1]. This tissue selectivity profile is distinct from other ACE inhibitors and may underlie differences in central nervous system and renal outcomes.

Tissue Distribution Brain ACE Neuroprotection

Anti-Inflammatory Activity via TLR4/NF-κB: Fosfenopril Suppresses LPS-Induced Inflammation, a Property Not Shared by Captopril or Enalapril

Fosfenopril (fosinoprilat) inhibits lipopolysaccharide (LPS)-induced inflammation by suppressing the TLR4/NF-κB signaling pathway in monocytes [1]. This anti-inflammatory effect is distinct from classical ACE inhibition and has been validated in a diabetic dry eye model, where fosfenopril attenuated inflammatory responses [2]. Captopril and enalapril do not exhibit this TLR4/NF-κB inhibitory activity, as they lack the phosphinic acid moiety that may confer this additional pharmacologic property.

Inflammation TLR4 NF-κB Monocytes

Cardioprotection in Ischemic Rat Hearts: Fosinoprilic Acid vs. Zofenopril-Sulfhydryl and Captopril

In isolated ischemic rat hearts, fosinoprilic acid was among the most effective free ACE inhibitors at inhibiting cardiac ACE, but unlike captopril and zofenopril-sulfhydryl, it did not improve postischemic contractile function or reduce cell death [1]. This indicates that while fosinoprilic acid potently inhibits cardiac ACE, the cardioprotective effects observed with sulfhydryl-containing ACE inhibitors (captopril, zofenopril) are independent of ACE inhibition and likely mediated by the sulfhydryl group [1].

Cardioprotection Ischemia-Reperfusion Cardiac ACE

Clinical Blood Pressure and Plasma Potassium Effects: Fosenopril vs. Propranolol in Hypertensive Patients

In a randomized, double-blind, placebo-controlled trial comparing fosenopril to propranolol in hypertensive patients, both drugs reduced blood pressure significantly and equally at rest (fosenopril: 157/103 to 141/95 mmHg; propranolol: 159/100 to 149/90 mmHg; p<0.005) [1]. However, plasma potassium decreased significantly with fosenopril at rest (4.25 to 3.98 mmol/L, p<0.05) and during exercise (5.18 to 4.87 mmol/L, p<0.05), whereas it increased with propranolol during exercise (4.99 to 5.44 mmol/L, p<0.01) [1].

Hypertension Clinical Trial Plasma Potassium

Recommended Procurement Scenarios for Fosfenopril Based on Verified Differential Evidence


Studies Requiring ACE Inhibition in Patients with Renal Impairment

Fosfenopril (as the prodrug fosinopril) is the ACE inhibitor of choice for experimental or clinical protocols involving subjects with compromised renal function. Its active metabolite fosinoprilat undergoes dual hepatic and renal elimination, with compensatory increases in hepatic clearance when renal function declines [1]. This pharmacokinetic property eliminates the need for dose adjustment in renal impairment, reducing the risk of drug accumulation and toxicity compared to renally cleared ACE inhibitors like captopril or lisinopril .

Neuropharmacology Research Requiring Central ACE Inhibition

Fosfenopril demonstrates delayed but long-lasting inhibition of brain ACE in animal models, in contrast to ramipril and enalapril which show no brain ACE inhibition [1]. This tissue selectivity makes fosinopril a valuable tool for investigating the role of central ACE in blood pressure regulation, neuropeptide metabolism, and potential neuroprotective strategies. Researchers studying brain-penetrant ACE inhibitors should consider fosinopril over enalapril or ramipril based on this differential tissue distribution [1].

Inflammation-Focused Studies Leveraging TLR4/NF-κB Pathway Inhibition

Fosfenopril uniquely inhibits TLR4/NF-κB signaling in monocytes, suppressing LPS-induced inflammation—a property not shared by sulfhydryl- or carboxyl-containing ACE inhibitors [1]. This off-target anti-inflammatory activity has been validated in diabetic dry eye models, where fosfenopril attenuated inflammatory responses . Researchers investigating the intersection of ACE inhibition and innate immunity, or seeking dual-action agents for inflammatory cardiovascular conditions, should prioritize fosfenopril over other ACE inhibitors [1].

Clinical Trials Assessing Electrolyte Balance and Blood Pressure Control

Fosfenopril exhibits a distinct plasma potassium-lowering effect during exercise, in contrast to propranolol which increases potassium [1]. This differential action on electrolyte homeostasis should inform the design of clinical trials where plasma potassium is a critical endpoint, particularly in patients with conditions predisposing to hyperkalemia (e.g., chronic kidney disease, concomitant potassium-sparing diuretic use). Fosenopril's efficacy in reducing blood pressure is comparable to propranolol, but its divergent electrolyte effects provide a verifiable basis for selection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosfenopril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.